Suc-tyr-val-ala-asp-pna

概要

説明

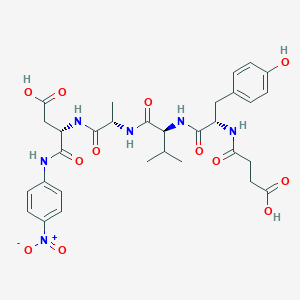

Suc-YVAD-pNAは、主に生化学研究で使用される合成ペプチド基質です。これは、炎症反応に関与する酵素であるカスパーゼ-1およびカスパーゼ-4の比色基質です。この化合物の完全な名称は、N-(3-カルボキシ-1-オキソプロピル)-L-チロシル-L-バリル-L-アラニル-N-(4-ニトロフェニル)-L-α-アスパラギンです。 これは、405 nmで比色検出によって定量化できるp-ニトロアニリドを放出することにより、これらの酵素の活性を測定するためにしばしば使用されます .

準備方法

合成経路と反応条件

Suc-YVAD-pNAの合成は、固相ペプチド合成(SPPS)を用いてペプチド鎖を段階的に組み立てることから始まります。このプロセスは通常、最初のアミノ酸を固体樹脂に結合することから始まります。その後、アミノ酸は特定の順序で1つずつ追加されます:チロシン、バリン、アラニン、アスパラギン酸。各アミノ酸は、不要な反応を防ぐために一時的な保護基によって保護されています。ペプチド鎖が組み立てられた後、保護基が除去され、ペプチドは樹脂から切り離されます。 最後のステップは、ペプチドとp-ニトロアニリドの結合です .

工業的製造方法

Suc-YVAD-pNAの工業的製造は、ラボでの合成と同じ原理に従いますが、より大規模に行われます。自動ペプチド合成機は、効率と一貫性を向上させるために頻繁に使用されます。 このプロセスには、最終製品の純度と活性を確保するための厳格な品質管理措置が含まれています .

化学反応の分析

反応の種類

Suc-YVAD-pNAは主に酵素的切断反応を起こします。カスパーゼ-1およびカスパーゼ-4は、Tyr-Val-Ala-Asp(YVAD)ペプチド配列に優先的に結合して切断し、p-ニトロアニリドを放出します。 この反応は酵素の活性部位に特異的であり、酸化、還元、または置換反応は含まれていません .

一般的な試薬と条件

Suc-YVAD-pNAの酵素的切断には、活性カスパーゼ-1またはカスパーゼ-4の存在が必要です。反応は通常、生理的pHと温度で緩衝液中で行われます。 一般的な試薬には、緩衝液、酵素調製物、および比色分析用の検出試薬が含まれます .

生成される主な生成物

Suc-YVAD-pNAの酵素的切断から生成される主な生成物はp-ニトロアニリドであり、これは405 nmでの吸光度によって定量化できます。 この生成物は、さまざまな生化学的アッセイにおけるカスパーゼ活性の尺度として使用されます .

科学的研究の応用

Suc-YVAD-pNAは、カスパーゼ-1およびカスパーゼ-4の活性を研究するために、科学研究で広く使用されています。これらの酵素は、炎症反応とアポトーシスにおいて重要な役割を果たします。この化合物は以下に使用されます。

生化学: 酵素動力学と阻害剤スクリーニングを測定するため。

細胞生物学: 細胞死経路と炎症反応を研究するため。

医学: 癌、神経変性疾患、炎症性疾患などの疾患におけるカスパーゼの役割を調査するため。

作用機序

Suc-YVAD-pNAは、カスパーゼ-1およびカスパーゼ-4の基質として作用します。これらの酵素は、基質中のTyr-Val-Ala-Asp(YVAD)配列を認識して結合します。ペプチド結合の切断により、比色的に検出可能なp-ニトロアニリドが放出されます。 このメカニズムにより、研究者はカスパーゼ活性を定量化し、さまざまな生物学的プロセスにおけるこれらの酵素の調節を研究することができます .

類似化合物の比較

Suc-YVAD-pNAは、Ac-YVAD-pNAやZ-DEVD-AFCなどのカスパーゼ活性を測定するために使用される他のペプチド基質と似ています。 Suc-YVAD-pNAは、カスパーゼ-1およびカスパーゼ-4に対する特異性が高いため、これらの酵素の研究に特に有用です。他の類似の化合物には以下が含まれます。

Ac-YVAD-pNA: カスパーゼ-1の比色基質。

Z-DEVD-AFC: カスパーゼ-3の蛍光基質

類似化合物との比較

Suc-YVAD-pNA is similar to other peptide substrates used to measure caspase activity, such as Ac-YVAD-pNA and Z-DEVD-AFC. Suc-YVAD-pNA is unique in its specificity for caspase-1 and caspase-4, making it particularly useful for studying these enzymes. Other similar compounds include:

Ac-YVAD-pNA: A chromogenic substrate for caspase-1.

Z-DEVD-AFC: A fluorogenic substrate for caspase-3

特性

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N6O12/c1-16(2)27(36-30(46)22(34-24(39)12-13-25(40)41)14-18-4-10-21(38)11-5-18)31(47)32-17(3)28(44)35-23(15-26(42)43)29(45)33-19-6-8-20(9-7-19)37(48)49/h4-11,16-17,22-23,27,38H,12-15H2,1-3H3,(H,32,47)(H,33,45)(H,34,39)(H,35,44)(H,36,46)(H,40,41)(H,42,43)/t17-,22-,23-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPSYVHVOCTIDH-ZBBFOALVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

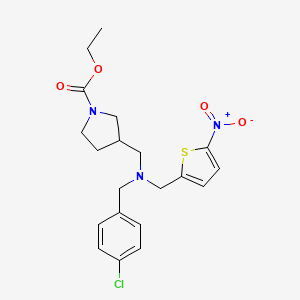

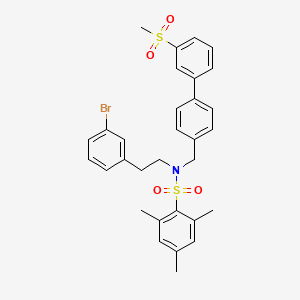

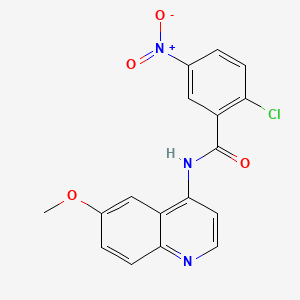

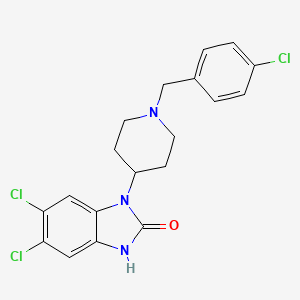

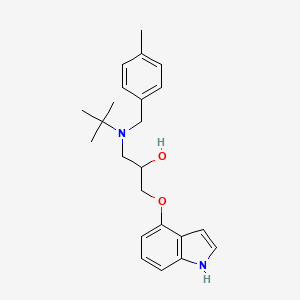

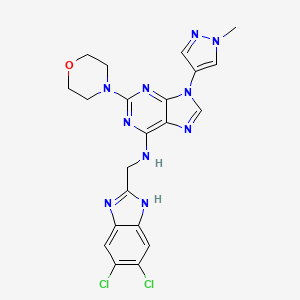

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)

![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)

![N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine](/img/structure/B610974.png)

![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)